CRM1 degrader 1

Description

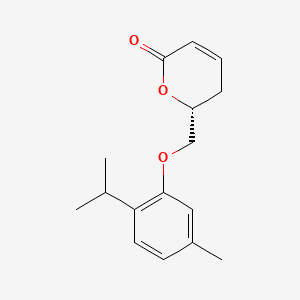

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20O3 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(2R)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C16H20O3/c1-11(2)14-8-7-12(3)9-15(14)18-10-13-5-4-6-16(17)19-13/h4,6-9,11,13H,5,10H2,1-3H3/t13-/m1/s1 |

InChI Key |

CHFFVRWPHNFFIX-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(C)C)OC[C@H]2CC=CC(=O)O2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2CC=CC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of CRM1 Degrader 1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for CRM1 Degrader 1, a novel compound designed to induce the degradation of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a critical protein responsible for the nuclear export of numerous tumor suppressor proteins and growth regulators, making it a prime target in oncology.[1][2][3] Unlike traditional inhibitors that merely block protein function, degraders actively eliminate the target protein, offering a potentially more potent and durable therapeutic effect.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is identified as a low-toxicity, α,β-unsaturated-δ-lactone derivative, synthesized based on the natural product Goniothalamin.[4][5] Its primary mechanism involves co-opting the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically target and eliminate the CRM1 protein. This process can be broken down into several key steps:

-

Binding to CRM1 : The degrader molecule first binds to the CRM1 protein.

-

Recruitment of E3 Ligase : This binding event induces a conformational change or creates a new binding surface on CRM1 that is recognized by a component of a Cullin-RING E3 ubiquitin ligase (CRL) complex. While the specific E3 ligase recruited by this compound is not explicitly detailed in the provided abstracts, other CRM1 degraders like CBS9106 have been shown to depend on CRL activity.

-

Ubiquitination : The recruited E3 ligase catalyzes the attachment of a polyubiquitin chain to the CRM1 protein. This process is often dependent on the neddylation pathway, which activates the Cullin-RING ligase complex.

-

Proteasomal Degradation : The polyubiquitinated CRM1 is then recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides.

By physically eliminating the CRM1 protein rather than just inhibiting its function, this compound prevents the nuclear export of key tumor suppressors like p53, allowing them to accumulate in the nucleus and carry out their functions, such as cell cycle arrest and apoptosis. This degradation-centric approach ultimately leads to the selective inhibition of proliferation and the induction of apoptosis in cancer cells.

Quantitative Data Summary

While specific quantitative data for this compound (1l) is not available in the summarized search results, this table illustrates the key metrics typically used to evaluate such compounds. For context, data for a different noncovalent CRM1 degrader, CRM1-IN-1, is included.

| Parameter | Compound | Value | Cell Line | Description | Reference |

| Degradation IC50 | CRM1-IN-1 | 0.27 µM | N/A | Concentration required to induce 50% degradation of nuclear CRM1. | |

| DC50 | This compound | Not Available | Gastric Cancer | Concentration for 50% maximal degradation of the target protein. | N/A |

| Dmax | This compound | Not Available | Gastric Cancer | Maximum percentage of protein degradation achieved. | N/A |

| Binding Affinity (Kd) | This compound | Not Available | N/A | Equilibrium dissociation constant, indicating binding strength to CRM1. | N/A |

| Anti-proliferative IC50 | This compound | Not Available | MGC803, HGC27 | Concentration required to inhibit 50% of cancer cell proliferation. |

Key Experimental Protocols

The mechanism of a targeted protein degrader is typically elucidated through a series of biochemical and cell-based assays.

A. Western Blotting for CRM1 Protein Levels

-

Objective : To quantify the reduction in CRM1 protein levels following treatment with the degrader.

-

Methodology :

-

Cell Culture and Treatment : Plate cancer cell lines (e.g., MGC803, HGC27) and treat with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.

-

Transfer : Transfer separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific to CRM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis : Quantify band intensity to determine the relative decrease in CRM1 levels compared to the control.

-

B. Co-Immunoprecipitation (Co-IP) to Confirm E3 Ligase Interaction

-

Objective : To demonstrate the formation of a ternary complex between CRM1, the degrader, and an E3 ubiquitin ligase.

-

Methodology :

-

Treatment and Lysis : Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex. Lyse cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation : Incubate the cell lysate with an antibody against CRM1 or a component of the suspected E3 ligase (e.g., a Cullin subunit) conjugated to magnetic or agarose beads.

-

Washing : Wash the beads several times to remove non-specific binders.

-

Elution : Elute the bound proteins from the beads.

-

Western Blot Analysis : Analyze the eluted proteins by Western blot, probing for the presence of CRM1 and the E3 ligase components to confirm their interaction.

-

C. Use of Pathway Inhibitors to Verify Mechanism

-

Objective : To confirm the degradation is dependent on the neddylation and proteasome pathways.

-

Methodology :

-

Co-treatment : Treat cells with this compound in the presence or absence of a specific inhibitor.

-

Neddylation Inhibitor : Use MLN4924 to inhibit the NEDD8-activating enzyme, which is required for CRL E3 ligase activity.

-

Proteasome Inhibitor : Use MG132 or Bortezomib to block the 26S proteasome.

-

-

Analysis : After treatment, assess CRM1 protein levels via Western blot. A rescue of CRM1 degradation in the presence of these inhibitors confirms the involvement of the respective pathways.

-

CRM1 Degraders vs. Covalent Inhibitors

The therapeutic approach of CRM1 degradation differs fundamentally from CRM1 inhibition. Most traditional CRM1 inhibitors, such as Selinexor and Leptomycin B, function by covalently binding to a cysteine residue (Cys528) in the cargo-binding pocket of CRM1. This action blocks the binding of cargo proteins, effectively inhibiting nuclear export.

-

Inhibitors : Act as a functional roadblock. They occupy the active site, preventing CRM1 from performing its export function. However, the CRM1 protein itself remains in the cell, which can lead to the development of resistance or require continuous high drug exposure to maintain efficacy.

-

Degraders : Act as a removal tool. They physically eliminate the CRM1 protein. This can lead to a more profound and lasting biological effect, as the cell must synthesize new protein to restore the pathway. This approach may also be effective against inhibitor-resistant mutations that occur outside the drug-binding site and could have advantages in overcoming the high tumor burden.

References

- 1. CBS9106-induced CRM1 degradation is mediated by cullin ring ligase activity and the neddylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A low toxic CRM1 degrader: Synthesis and anti-proliferation on MGC803 and HGC27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Dawn of a New Therapeutic Strategy: An In-depth Technical Guide to the Discovery and Synthesis of CRM1 Degraders

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has ushered in a new era of drug discovery, offering the potential to address previously "undruggable" targets. Among these, the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1) has emerged as a compelling target for this innovative therapeutic modality. Overexpression of CRM1 is a hallmark of various cancers, facilitating the nuclear export of tumor suppressor proteins and oncoproteins, thereby promoting cancer cell survival and proliferation. While CRM1 inhibitors have shown clinical promise, the development of CRM1 degraders, which harness the cell's own machinery to eliminate the CRM1 protein entirely, represents a promising and potentially more potent therapeutic strategy.

This technical guide provides a comprehensive overview of the discovery and synthesis of CRM1 degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs) and other molecules that induce CRM1 degradation. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed insights into the underlying biology, chemical synthesis, and experimental evaluation of these novel therapeutic agents.

The Rationale for Targeting CRM1 for Degradation

CRM1 is the exclusive nuclear exporter for a multitude of proteins, including key tumor suppressors like p53, BRCA1, and FOXO proteins, as well as cell cycle regulators such as p21 and p27.[1][2] In many cancers, CRM1 is overexpressed, leading to the mislocalization of these critical proteins from the nucleus to the cytoplasm, effectively inactivating their tumor-suppressive functions.[3] Traditional CRM1 inhibitors, such as Selinexor, work by blocking the cargo-binding site of CRM1, thus preventing the nuclear export of these proteins.[4][5]

Targeted degradation of CRM1 offers several potential advantages over simple inhibition:

-

Complete Target Elimination: Degraders lead to the removal of the entire CRM1 protein, not just the inhibition of its function. This can result in a more profound and sustained biological effect.

-

Overcoming Resistance: By eliminating the target protein, degraders may be less susceptible to resistance mechanisms that can arise from mutations in the inhibitor binding site.

-

Catalytic Activity: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules, potentially leading to greater efficacy at lower doses.

Discovery of CRM1 Degraders: From Inhibitors to Targeted Degradation

The journey to develop CRM1 degraders has its roots in the discovery of small molecule inhibitors that were later found to induce CRM1 degradation.

Early Discoveries: Inhibitors with Degradation Activity

CBS9106 (Felezonexor): This novel, reversible CRM1 inhibitor was identified through a cell-cycle-based phenotypic screen. Subsequent studies revealed that CBS9106 not only inhibits CRM1-dependent nuclear export but also significantly reduces CRM1 protein levels without affecting its mRNA expression. This degradation was found to be mediated by the cullin-ring ligase (CRL) activity and the neddylation pathway, a key component of the ubiquitin-proteasome system.

Goniothalamin-derived Degrader: Researchers have synthesized α,β-unsaturated-δ-lactones based on the natural product Goniothalamin. One such derivative, referred to as CRM1 degrader 1 , was found to induce apoptosis in gastric cancer cell lines by degrading CRM1.

Rational Design of CRM1 PROTACs

The advent of PROTAC technology has enabled the rational design of heterobifunctional molecules specifically engineered to induce the degradation of CRM1. These molecules consist of a ligand that binds to CRM1, a linker, and a ligand that recruits an E3 ubiquitin ligase.

A significant breakthrough in this area was the disclosure of the first potent and specific XPO1 (CRM1) PROTAC degraders. One of the most promising compounds from this study, PROTAC compound 2c (also referred to as PROTAC XPO1 degrader-1), demonstrated effective degradation of XPO1 protein in acute myeloid leukemia (AML) cells. This work marked a pivotal moment in the field, providing a clear path forward for the development of CRM1-targeting PROTACs.

Synthesis of CRM1 Degraders

The synthesis of CRM1 degraders, particularly PROTACs, involves a modular approach that connects a CRM1-binding warhead to an E3 ligase ligand via a chemical linker.

General Synthetic Strategy for PROTACs

The synthesis of a PROTAC typically involves three key steps:

-

Synthesis of the Target-Binding Ligand: This involves the preparation of a molecule known to bind to CRM1, often based on the scaffolds of known inhibitors like Selinexor or CBS9106.

-

Synthesis of the E3 Ligase Ligand: Ligands for E3 ligases such as Cereblon (CRBN) (e.g., thalidomide, pomalidomide) or von Hippel-Lindau (VHL) are commonly used.

-

Linker Conjugation: The target-binding ligand and the E3 ligase ligand are connected via a linker of varying length and composition. The linker plays a crucial role in optimizing the formation of a productive ternary complex between CRM1, the PROTAC, and the E3 ligase.

While the specific synthetic details for "PROTAC XPO1 degrader-1" are outlined in the primary research article, the general approach follows this established methodology. The synthesis of CBS9106 has also been described in the literature, providing a starting point for the development of related degraders.

Experimental Evaluation of CRM1 Degraders

A robust set of experimental protocols is essential to characterize the activity and mechanism of action of CRM1 degraders.

Data Presentation: Quantitative Analysis of CRM1 Degrader Activity

The following table summarizes the key quantitative data for representative CRM1 degraders.

| Degrader | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | E3 Ligase Recruited | Reference |

| PROTAC XPO1 degrader-1 (2c) | MV4-11 | 23.67 | 142 | CRBN (inferred) | |

| CBS9106 | MM.1S | N/A | 22.3 | Cullin-Ring Ligase | |

| This compound | MGC803 | N/A | N/A | Not specified |

Note: DC₅₀ represents the concentration required to induce 50% degradation of the target protein. IC₅₀ represents the concentration required to inhibit 50% of a biological process (e.g., cell proliferation). N/A indicates that the data was not available in the cited literature.

Experimental Protocols

Objective: To determine the ability of a compound to induce the degradation of CRM1 protein in cells.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MV4-11 for PROTAC XPO1 degrader-1, HCT116 for CBS9106) in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the CRM1 degrader or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CRM1 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantification: Densitometrically quantify the protein bands using image analysis software and normalize the CRM1 signal to the loading control.

Objective: To assess the formation of the ternary complex between CRM1, the PROTAC, and the E3 ligase.

Methodology:

-

Reagent Preparation: Prepare recombinant tagged CRM1 protein (e.g., His-tagged), a tagged E3 ligase complex (e.g., biotinylated CRBN/DDB1), and the PROTAC compound at various concentrations.

-

Assay Setup: In a 384-well plate, incubate the CRM1 protein, the E3 ligase complex, and the PROTAC compound for a defined period (e.g., 90 minutes) to allow for complex formation.

-

Bead Addition: Add AlphaLISA acceptor beads (e.g., streptavidin-coated to bind the biotinylated E3 ligase) and donor beads (e.g., anti-His antibody-coated to bind the CRM1 protein).

-

Incubation and Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect."

Objective: To determine if the CRM1 degrader promotes the ubiquitination of CRM1 in a cell-free system.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, MgCl₂, ATP, and DTT): recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, an E3 ligase (e.g., CRBN/DDB1), ubiquitin, and recombinant CRM1 protein.

-

Compound Addition: Add the CRM1 degrader or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-CRM1 antibody. A high molecular weight smear or ladder of bands above the unmodified CRM1 band indicates polyubiquitination.

Signaling Pathways and Mechanisms of Action

The degradation of CRM1 by PROTACs and other degraders is a multi-step process that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

CRM1-Mediated Nuclear Export Pathway

Mechanism of Action of a CRM1 PROTAC Degrader

Future Perspectives

The development of CRM1 degraders is still in its early stages, but the initial findings are highly encouraging. Future research will likely focus on:

-

Discovery of Novel E3 Ligase Recruiters: Expanding the repertoire of E3 ligases that can be hijacked for CRM1 degradation could lead to tissue-specific degradation and improved safety profiles.

-

Optimization of Linker Chemistry: Fine-tuning the length and composition of the linker is critical for achieving optimal ternary complex formation and degradation efficiency.

-

Development of Molecular Glues: The discovery of small molecules that act as "molecular glues" to induce the interaction between CRM1 and an E3 ligase represents another exciting avenue for CRM1 degradation.

-

Clinical Translation: As potent and selective CRM1 degraders are developed, their translation into clinical candidates for the treatment of cancer and other diseases will be a major focus.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometric investigations of caloric restriction mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A deep proteomics perspective on CRM1-mediated nuclear export and nucleocytoplasmic partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CBS9106 is a novel reversible oral CRM1 inhibitor with CRM1 degrading activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CRM1/XPO1 in Nucleocytoplasmic Transport: A Technical Guide for Researchers

Introduction

Cellular function is fundamentally dependent on the precise spatial and temporal regulation of macromolecules. The segregation of the genome within the nucleus necessitates a highly controlled system for transporting proteins and RNA between the nucleus and the cytoplasm. This transport is mediated by a family of transport receptors known as karyopherins. Among these, Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), stands out as the primary mediator for the nuclear export of a vast array of cargo molecules, including hundreds of proteins and various classes of RNA.[1][2][3]

CRM1/XPO1 recognizes and binds to proteins containing a specific amino acid motif known as a leucine-rich nuclear export signal (NES).[4][5] The integrity of this transport pathway is crucial for cellular homeostasis. Dysregulation of CRM1-mediated export, particularly its overexpression, is a common feature in numerous malignancies and is often associated with the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs). This has positioned CRM1 as a critical therapeutic target in oncology, leading to the development of novel agents, most notably the Selective Inhibitors of Nuclear Export (SINEs).

This technical guide provides an in-depth exploration of the CRM1/XPO1 nuclear export machinery, its role in disease, therapeutic inhibition strategies, and key experimental methodologies for its study.

I. The Mechanism of CRM1/XPO1-Mediated Nuclear Export

The export of cargo proteins from the nucleus to the cytoplasm by CRM1 is an active process driven by the Ran GTPase cycle. This cycle establishes a steep concentration gradient of RanGTP, which is high in the nucleus and low in the cytoplasm, providing the directionality for transport.

Core Components:

-

CRM1/XPO1: The export receptor that recognizes and binds the NES of cargo proteins. It is a flexible protein composed of multiple HEAT repeats that form a ring-like structure.

-

Cargo Proteins: Proteins bearing a leucine-rich Nuclear Export Signal (NES), a short peptide sequence with a characteristic spacing of hydrophobic residues.

-

RanGTP/RanGDP: A small GTPase that acts as a molecular switch. The guanine nucleotide exchange factor (GEF), RCC1, is localized to the chromatin in the nucleus, ensuring a high concentration of RanGTP in the nucleus. Conversely, the GTPase-activating protein (RanGAP), along with cofactors like RanBP1 and RanBP2, is located in the cytoplasm, leading to rapid hydrolysis of RanGTP to RanGDP.

The Export Cycle:

-

Export Complex Assembly (Nucleus): Inside the nucleus, where RanGTP concentration is high, CRM1, RanGTP, and an NES-containing cargo protein cooperatively assemble into a stable ternary export complex. The binding of RanGTP to CRM1 induces a conformational change that dramatically increases its affinity for the NES cargo.

-

Translocation: The assembled ternary complex traverses the nuclear envelope by interacting with nucleoporins (Nups) that line the nuclear pore complex (NPC).

-

Complex Disassembly (Cytoplasm): Upon reaching the cytoplasm, the complex encounters RanGAP and its cofactors. This triggers the hydrolysis of Ran-bound GTP to GDP. The resulting conformational change in RanGDP leads to the disassembly of the export complex.

-

Component Recycling: The cargo protein is released into the cytoplasm to perform its function. CRM1 and RanGDP are then recycled back into the nucleus independently to participate in subsequent rounds of export.

II. Role in Cellular Signaling and Disease

CRM1 is a linchpin in cellular regulation, exporting over 200 proteins that are integral to a multitude of cellular pathways. Its cargo includes a significant number of TSPs and GRPs, such as p53, Rb1, p21, p27, FOXO proteins, and BRCA1. Under normal physiological conditions, the export of these proteins prevents their overactivity.

However, in many hematologic and solid tumors, CRM1 is overexpressed. This elevated expression leads to the excessive export of TSPs from the nucleus to the cytoplasm, effectively sequestering them from their site of action (the DNA in the nucleus) and thus functionally inactivating them. This process contributes significantly to tumorigenesis by promoting uncontrolled cell proliferation, survival, and resistance to apoptosis. High CRM1 expression has been correlated with poor prognosis in various cancers, including glioma, ovarian, pancreatic, and breast cancers.

By inhibiting CRM1, TSPs and GRPs are forced to accumulate in the nucleus, where they can re-engage their native functions, such as inducing cell cycle arrest and apoptosis in cancer cells.

III. Therapeutic Targeting of CRM1/XPO1

The critical role of CRM1 in cancer biology makes it an attractive therapeutic target.

First-Generation Inhibitors: The first identified CRM1 inhibitor was Leptomycin B (LMB), a natural product from Streptomyces bacteria. LMB works by covalently binding to a cysteine residue (Cys528) in the NES-binding groove of CRM1, leading to its irreversible inactivation. While a potent inhibitor, LMB's development was halted due to severe, non-selective toxicity observed in clinical trials. Other natural product inhibitors that function similarly include ratjadone and goniothalamin.

Second-Generation Inhibitors: SINEs The limitations of LMB spurred the development of a new class of synthetic drugs called Selective Inhibitors of Nuclear Export (SINEs). These small molecules also form a covalent bond with Cys528 but are designed to be slowly reversible, offering a potentially improved safety profile. SINE compounds have shown activity across a wide range of hematological and solid tumors. The most clinically advanced SINE is Selinexor (KPT-330), which has received FDA approval for treating multiple myeloma and diffuse large B-cell lymphoma.

Table 1: Selected CRM1/XPO1 Inhibitors

| Compound Name | Class | Mechanism | Development Status/Note | References |

| Leptomycin B (LMB) | Natural Product | Irreversible covalent binding to Cys528 | Preclinical; too toxic for human use | |

| Selinexor (KPT-330) | SINE | Slowly reversible covalent binding to Cys528 | FDA-approved for multiple myeloma and DLBCL | |

| Verdinexor (KPT-335) | SINE | Slowly reversible covalent binding to Cys528 | Investigated for viral infections and cancer | |

| KPT-185 | SINE | Slowly reversible covalent binding to Cys528 | Potent in vitro; poor in vivo pharmacokinetics | |

| KPT-276 | SINE | Slowly reversible covalent binding to Cys528 | Preclinical development | |

| Eltanexor (KPT-8602) | SINE | Slowly reversible covalent binding to Cys528 | Clinical trials; designed for lower blood-brain barrier penetration and better tolerability |

IV. Key Experimental Protocols

Studying the CRM1 export pathway requires specialized assays to monitor the nucleocytoplasmic distribution of cargo proteins and to quantify the efficacy of inhibitors.

A. Protocol: Immunofluorescence-Based Nuclear Export Assay

This protocol allows for the qualitative and quantitative assessment of a specific cargo protein's subcellular localization in response to CRM1 inhibition.

Objective: To visualize and quantify the nuclear accumulation of a CRM1 cargo protein (e.g., p53, FOXO) following treatment with a SINE compound.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the CRM1 inhibitor (e.g., 1 µM Selinexor) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Wash the cells again with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the cargo protein of interest (e.g., rabbit anti-p53), diluted in blocking buffer, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST (PBS + 0.1% Tween 20). Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the fluorescence intensity in the nucleus and cytoplasm of at least 50 cells per condition using image analysis software (e.g., Fiji/ImageJ). Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio to determine the extent of nuclear accumulation.

B. Protocol: CRM1 Occupancy Assay

This biochemical assay quantifies the percentage of CRM1 molecules that are bound by a SINE compound in cells.

Objective: To measure the engagement of a SINE compound with its target, CRM1, within cells.

Principle: A biotinylated, irreversible CRM1 inhibitor (biotinylated-Leptomycin B, b-LMB) is used as a probe to bind to any CRM1 molecules not already occupied by the SINE compound. The amount of b-LMB-bound CRM1 is then quantified as a measure of "free" CRM1.

Methodology:

-

Cell Treatment: Treat cells in suspension or adherent culture with the SINE compound at various concentrations and time points.

-

Cell Lysis: Harvest and wash the cells. Lyse the cells in a suitable lysis buffer containing protease inhibitors to prepare a whole-cell lysate.

-

Quantify Protein: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

b-LMB Incubation: Incubate a standardized amount of total protein from each sample with an excess of b-LMB to saturate all available (unoccupied) Cys528 sites on CRM1.

-

Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysate to capture the b-LMB-bound CRM1 complexes. Incubate to allow binding.

-

Washing: Use a magnetic rack to pellet the beads and wash them several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody against CRM1.

-

Quantification: Quantify the band intensity of the pulled-down CRM1 for each sample. The signal is inversely proportional to the occupancy by the SINE compound. Calculate occupancy as: % Occupancy = (1 - (Signal_Treated / Signal_Vehicle)) * 100

V. Conclusion and Future Directions

CRM1/XPO1 is a master regulator of nucleocytoplasmic transport, controlling the localization and function of a vast network of proteins critical for cellular homeostasis. Its frequent overexpression in cancer and the subsequent functional inactivation of tumor suppressors have established it as a validated and compelling target for cancer therapy. The development of SINE compounds represents a significant advancement, offering a novel therapeutic strategy that reactivates the cell's own tumor-suppressive machinery.

Future research will likely focus on several key areas:

-

Expanding the Cargo Manifest: While over 200 cargo proteins are known, proteomic approaches continue to identify novel CRM1 substrates, which may reveal new biological roles and therapeutic opportunities.

-

Understanding Resistance Mechanisms: Investigating how cancer cells develop resistance to SINE compounds is crucial for optimizing their use and developing combination therapies.

-

Beyond Cancer: The dysregulation of CRM1-mediated transport is implicated in other diseases, including viral infections (e.g., HIV) and inflammatory conditions, presenting new avenues for therapeutic intervention.

-

Next-Generation Inhibitors: The design of new CRM1 inhibitors with improved selectivity, reduced toxicity, and different mechanisms of action remains an active area of drug development.

A deeper understanding of the intricate workings of the CRM1 export machinery will continue to fuel discoveries in basic cell biology and drive the development of innovative treatments for a range of human diseases.

References

- 1. oaepublish.com [oaepublish.com]

- 2. The nuclear export receptor CRM1/XPO1 and its diverse cargoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. XPO1 - Wikipedia [en.wikipedia.org]

- 4. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atomic basis of CRM1-cargo recognition, release and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Biology of CRM1 and Degrader Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), and the mechanisms by which degrader molecules induce its targeted destruction. It delves into the structural intricacies of CRM1, the signaling pathways governing its degradation, and detailed experimental protocols for studying these processes.

Introduction to CRM1: The Gatekeeper of Nuclear Export

CRM1 is a crucial protein responsible for the transport of a wide array of cargo proteins and ribonucleoproteins from the nucleus to the cytoplasm.[1][2] This transport process is essential for numerous cellular functions, including signal transduction, cell cycle control, and the regulation of tumor suppressor proteins.[3][4][5] Given its central role, CRM1 has emerged as a significant target for therapeutic intervention, particularly in oncology.

Structurally, CRM1 is a large, flexible protein composed of 21 tandem HEAT repeats, which arrange into a toroidal, or ring-like, structure. The formation of a stable nuclear export complex is a cooperative process involving CRM1, its cargo protein bearing a leucine-rich nuclear export signal (NES), and the small GTPase Ran in its GTP-bound state (RanGTP). This ternary complex then translocates through the nuclear pore complex. In the cytoplasm, GTP hydrolysis on Ran triggers the disassembly of the complex, releasing the cargo.

Targeting CRM1 for Degradation: A Novel Therapeutic Strategy

While inhibitors of CRM1, such as Leptomycin B and Selinexor, have been developed to block its export function, a newer and promising strategy involves the targeted degradation of the CRM1 protein itself. This is achieved using bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), or other small molecules that induce the cell's own protein disposal machinery to recognize and eliminate CRM1.

These degraders typically consist of a ligand that binds to CRM1 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CRM1, marking it for degradation by the 26S proteasome. This approach offers the potential for a more profound and sustained inhibition of CRM1-mediated export compared to traditional inhibitors.

Signaling Pathway of CRM1 Degradation

The degradation of CRM1 induced by small molecule degraders primarily hijacks the ubiquitin-proteasome system (UPS). The key steps in this pathway are outlined below.

The binding of the degrader to CRM1 induces a conformational change that exposes a binding site for an E3 ubiquitin ligase substrate receptor, such as ASB8. This leads to the formation of a ternary complex between CRM1, the degrader, and the E3 ligase complex (e.g., a Cullin-RING Ligase or CRL). The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of CRM1, leading to the formation of a polyubiquitin chain. This polyubiquitinated CRM1 is then recognized and degraded by the 26S proteasome.

Quantitative Data on CRM1-Degrader Interactions

The efficacy of a CRM1 degrader is determined by several key parameters, including its binding affinity for CRM1 and the E3 ligase, and its ability to promote the formation and stability of the ternary complex. This data is crucial for structure-activity relationship (SAR) studies and the optimization of degrader candidates.

| Degrader/Inhibitor | Target(s) | E3 Ligase Recruited | Binding Affinity (Kd) to CRM1 | Cellular Degradation (DC50) | Max Degradation (Dmax) | Assay Method | Reference |

| Selinexor (KPT-330) | CRM1 (inhibitor) | ASB8 (induces degradation) | ~5.29 nM | Not reported as a primary degrader | Not reported as a primary degrader | Not specified | |

| KPT-185 | CRM1 (inhibitor) | ASB8 (induces degradation) | Not specified | Not reported as a primary degrader | Not reported as a primary degrader | Cryo-EM | |

| CBS9106 | CRM1 (degrader) | Cullin-RING Ligase (CRL) | Not specified | ~100 nM (in HCT116 cells) | >90% (in HCT116 cells) | Western Blot | |

| PROTAC XPO1 degrader-1 | CRM1 (degrader) | Not specified | Not specified | Not specified | Not specified | Not specified | |

| CRM1 degrader 1 (1l) | CRM1 (degrader) | Not specified | Not specified | Not specified | Not specified | Western Blot |

Note: Quantitative data for many CRM1 degraders is not yet publicly available. The table will be updated as more information is published.

Key Experimental Protocols

A variety of biophysical and cell-based assays are employed to study the structural biology of CRM1 and its interaction with degraders. Detailed protocols for the most critical techniques are provided below.

X-ray Crystallography of CRM1-Degrader-E3 Ligase Ternary Complexes

This technique provides atomic-level insights into the interactions within the ternary complex, guiding the rational design of more potent and selective degraders.

Workflow:

Detailed Protocol:

-

Protein Expression and Purification:

-

Express recombinant human CRM1, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1), and any necessary substrate receptors in a suitable expression system (e.g., insect or mammalian cells).

-

Purify each protein component to homogeneity using affinity, ion-exchange, and size-exclusion chromatography.

-

-

Ternary Complex Formation:

-

Incubate the purified CRM1, E3 ligase complex, and the degrader molecule at a specific molar ratio (e.g., 1:1.2:5) on ice for several hours to facilitate complex formation.

-

Further purify the ternary complex using size-exclusion chromatography to separate it from unbound components.

-

-

Crystallization:

-

Screen for crystallization conditions using commercially available sparse-matrix screens and sitting-drop or hanging-drop vapor diffusion methods.

-

Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with known structures of CRM1 and the E3 ligase as search models.

-

Refine the structural model against the experimental data.

-

Cryo-Electron Microscopy (Cryo-EM) of CRM1-Degrader Complexes

Cryo-EM is a powerful technique for determining the structure of large and flexible protein complexes that may be difficult to crystallize.

Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Prepare the CRM1-degrader-E3 ligase ternary complex as described for X-ray crystallography.

-

Concentrate the complex to an optimal concentration for cryo-EM (typically 0.5-5 mg/mL).

-

-

Grid Preparation and Vitrification:

-

Apply a small volume of the sample to a glow-discharged cryo-EM grid.

-

Blot away excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

-

Collect a large dataset of high-resolution images (micrographs).

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation on the micrographs.

-

Automatically pick individual particle images and perform 2D classification to remove noise and select for homogeneous particle populations.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.

-

Build an atomic model into the cryo-EM density map.

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to quantify the binding affinity (Kd) and kinetics (association and dissociation rates) of degrader molecules to CRM1 and the E3 ligase, as well as the formation of the ternary complex.

Workflow:

Detailed Protocol:

-

Immobilization:

-

Immobilize either purified CRM1 or the E3 ligase onto a sensor chip surface via amine coupling or other suitable chemistry.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the degrader molecule over the immobilized protein surface to measure the binary binding affinity and kinetics.

-

Regenerate the sensor surface between injections.

-

-

Ternary Complex Analysis:

-

To measure the binding of the second protein to the pre-formed binary complex, inject a constant concentration of the degrader mixed with varying concentrations of the second protein (e.g., E3 ligase if CRM1 is immobilized).

-

Alternatively, to measure the affinity of the degrader in the presence of the second protein, pre-incubate the degrader with a saturating concentration of the second protein before injecting over the immobilized first protein.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, or steady-state affinity for ternary complexes) to determine Kd, kon, and koff values.

-

Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.

-

In-Cell CRM1 Degradation Assay (Western Blot)

This assay is used to confirm and quantify the degradation of endogenous CRM1 in a cellular context upon treatment with a degrader molecule.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a dose-response of the CRM1 degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for CRM1.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Quantification:

-

Quantify the band intensities using densitometry software and normalize the CRM1 signal to the loading control.

-

Calculate the percentage of CRM1 degradation relative to a vehicle-treated control to determine DC50 and Dmax values.

-

Conclusion

The structural and functional characterization of the CRM1-degrader interface is a rapidly advancing field with significant therapeutic implications. The methodologies outlined in this guide provide a robust framework for researchers to investigate the molecular mechanisms of CRM1 degradation, identify novel degrader molecules, and optimize their properties for clinical development. A deeper understanding of the intricate interplay between CRM1, degraders, and the cellular degradation machinery will be paramount to unlocking the full potential of this innovative therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery of Novel XPO1 PROTAC Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Gatekeeper of the Nucleus

Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein that acts as the primary mediator of nuclear export for a wide array of cargo proteins and RNA molecules. In normal cellular function, XPO1 ensures the proper localization and activity of numerous proteins that govern cell growth, division, and programmed cell death. However, in many forms of cancer, including both solid tumors and hematological malignancies, XPO1 is overexpressed. This overexpression leads to the aberrant export of tumor suppressor proteins (TSPs) like p53 and p21 from the nucleus to the cytoplasm, effectively disabling their protective functions and promoting uncontrolled cell proliferation and survival.

Given its central role in tumorigenesis, XPO1 has emerged as a compelling therapeutic target. While selective inhibitors of nuclear export (SINEs), such as Selinexor, have shown clinical efficacy, a new and powerful therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more advantageous approach. PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to specifically eliminate a target protein, rather than just inhibiting it. This technical guide delves into the discovery, mechanism, and evaluation of novel XPO1 PROTAC degraders, providing a blueprint for researchers in the field.

Mechanism of Action: Hijacking the Cellular Machinery

PROTACs function by creating a ternary complex between the target protein (XPO1), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated XPO1 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a highly potent and durable therapeutic effect.

Discovery of a Novel XPO1 Degrader: Compound 2c

A recent landmark study reported the first public disclosure of small-molecule XPO1 degraders, identifying a potent compound designated as 2c . This PROTAC was designed, synthesized, and biologically characterized for its potential in treating acute myeloid leukemia (AML).

Data Presentation: Performance of Compound 2c

The efficacy of compound 2c was quantified through degradation and anti-proliferative assays in AML cell lines. The key metrics, DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell proliferation), are summarized below.

| Compound | Cell Line | DC50 (nM) | IC50 (µM) | Citation |

| 2c | MV4-11 (AML) | 23.67 | 0.142 ± 0.029 | |

| 2c | MOLM-13 (AML) | Not Reported | 0.186 ± 0.024 |

Biological Impact of XPO1 Degradation

Treatment of AML cells with compound 2c resulted in several key downstream anti-cancer effects, demonstrating the therapeutic potential of targeting XPO1 for degradation.

-

Induction of Apoptosis: The degrader effectively triggered programmed cell death in cancer cells.

-

Inhibition of NF-κB Activity: By preventing the nuclear export of IκB, a key inhibitor, the degradation of XPO1 leads to the suppression of the pro-survival NF-κB signaling pathway.

-

G1 Phase Cell Cycle Arrest: The compound caused cells to arrest in the G1 phase of the cell cycle, halting their proliferation.

Signaling Pathways Implicated in XPO1 Function

Understanding the signaling pathways regulated by XPO1 is crucial for appreciating the impact of its degradation.

XPO1-Mediated Nuclear Export Pathway

XPO1, in complex with RanGTP, binds to cargo proteins containing a nuclear export signal (NES) and transports them through the nuclear pore complex into the cytoplasm. This process is essential for regulating the function of many key cellular proteins, including tumor suppressors.

Canonical NF-κB Signaling Pathway

The NF-κB transcription factors are typically held inactive in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation and freeing NF-κB to enter the nucleus and activate pro-survival genes. XPO1 exports IκB, contributing to NF-κB activation. Inhibiting XPO1 traps IκB in the nucleus, suppressing this pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific discoveries. Below are generalized protocols for key experiments used in the evaluation of XPO1 PROTAC degraders.

Experimental Workflow for PROTAC Evaluation

The logical flow for testing a novel degrader involves synthesis, cellular treatment, and subsequent analysis of protein levels and cell fate.

PROTAC Synthesis (General Approach)

The synthesis of a PROTAC is a modular process involving three key components: a ligand for the protein of interest (XPO1 inhibitor), a ligand for an E3 ligase (e.g., pomalidomide for Cereblon), and a chemical linker.

-

Precursor Synthesis: Synthesize or procure the XPO1-binding warhead and the E3 ligase ligand. These molecules should have a functional group (e.g., amine, carboxylic acid, alkyne, azide) that allows for linker attachment without disrupting their binding affinity.

-

Linker Strategy: Select a linker of appropriate length and composition (e.g., PEG, alkyl chains). The linker is crucial for enabling the formation of a stable and productive ternary complex.

-

Coupling Reaction: Covalently attach the linker to one of the ligands. Common reactions include amide bond formation (e.g., using HATU or EDC coupling agents) or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

-

Final Conjugation: Couple the linker-ligand intermediate to the second ligand using a compatible chemical reaction.

-

Purification and Characterization: Purify the final PROTAC compound using techniques like high-performance liquid chromatography (HPLC). Confirm the structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for XPO1 Degradation

This protocol is to determine the extent of XPO1 protein degradation following PROTAC treatment.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MV4-11) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the XPO1 PROTAC degrader (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis. Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for XPO1 (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation to determine the IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the XPO1 PROTAC degrader for a specified period (e.g., 72 hours). Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO

Preclinical Profile of CRM1 Degraders in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a critical mediator of nuclear export for a wide array of cargo proteins, including numerous tumor suppressors and growth regulators. Its overexpression in various solid malignancies, often correlated with poor prognosis, has established it as a compelling target for cancer therapy. While CRM1 inhibitors have shown clinical activity, the development of CRM1 degraders presents a novel and potentially more efficacious therapeutic strategy. This technical guide provides an in-depth overview of the preclinical studies of CRM1 degraders in solid tumors, with a focus on their mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Core Concept: Mechanism of Action of CRM1 Degraders

Unlike inhibitors that transiently block CRM1 function, CRM1 degraders are designed to induce the selective ubiquitination and subsequent proteasomal degradation of the CRM1 protein. This approach can lead to a more sustained and profound inhibition of the nuclear export pathway. A key example of a CRM1 degrader with preclinical data is CBS9106 (also known as felezonexor or SL-801).

The degradation of CRM1 induced by CBS9106 is mediated by the cullin ring ligase (CRL) and the neddylation pathway. CBS9106's interaction with CRM1, specifically at or near the cysteine 528 (Cys528) residue in the nuclear export signal (NES)-binding groove, is thought to induce a conformational change that marks CRM1 for recognition by a CRL E3 ubiquitin ligase. This leads to the polyubiquitination of CRM1 and its subsequent degradation by the 26S proteasome. This sustained downregulation of CRM1 protein levels results in the nuclear accumulation of tumor suppressor proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Quantitative Preclinical Data

In Vitro Efficacy of CBS9106 in Solid Tumor Cell Lines

CBS9106 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. A screening against a panel of 60 human cancer cell lines revealed IC50 values ranging from 3 to 278 nM[1]. While the specific breakdown for all solid tumor lines is not fully detailed in the primary publications, the data indicates significant activity in various solid tumor types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Panel of 60 human cancer cell lines | Various Solid Tumors | 3 - 278 | [1] |

Note: A more detailed table would require access to the supplementary data of the cited study, which is not publicly available.

In Vivo Efficacy of CRM1 Degraders in Solid Tumor Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of CRM1 degraders. While much of the early in vivo data for CBS9106 focused on hematological malignancies, its activity in solid tumors has been noted. Felezonexor (CBS9106) has shown potent in vivo preclinical activity, and a phase 1 trial in patients with advanced solid tumors reported stable disease as the best response[2][3].

| Model | Cancer Type | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| H1975 Xenograft | Non-Small Cell Lung Cancer | KPT-276 (inhibitor) | 100 mg/kg, p.o., 3x/week | Significant (P<0.05) vs. vehicle | [4] |

| Caki-1 Xenograft | Renal Cell Carcinoma | KPT-251 (inhibitor) | Not specified | Significant tumor growth inhibition |

Note: Specific quantitative tumor growth inhibition data for the CRM1 degrader CBS9106 in solid tumor xenograft models is limited in the publicly available literature. The table includes data for CRM1 inhibitors in solid tumor models to provide context for the potential efficacy of targeting CRM1 in these cancers.

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the preclinical evaluation of CRM1 degraders, based on published studies.

Cell Lines and Culture

-

Cell Lines: A panel of human solid tumor cell lines can be obtained from commercial sources such as the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays

-

Cell Viability Assay (MTT or CellTiter-Glo):

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat cells with a serial dilution of the CRM1 degrader or vehicle control.

-

Incubate for 72 hours.

-

For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

For CellTiter-Glo, add the reagent and measure luminescence.

-

Calculate IC50 values using non-linear regression analysis.

-

-

Western Blot Analysis:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against CRM1, p53, p21, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the CRM1 degrader for the desired time.

-

Harvest and wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are typically used.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of solid tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer the CRM1 degrader (e.g., by oral gavage) or vehicle control according to the specified dosing schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Conclusion

CRM1 degraders represent a promising new class of therapeutics for the treatment of solid tumors. The preclinical data for compounds like CBS9106 demonstrate potent in vitro activity and a clear mechanism of action involving the proteasomal degradation of CRM1. While more extensive in vivo efficacy data in solid tumor models is needed to fully realize their potential, the initial findings are encouraging. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this novel therapeutic modality. Future research should focus on identifying predictive biomarkers of response and exploring combination strategies to enhance the anti-tumor activity of CRM1 degraders in solid malignancies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Exporting nuclear export inhibitors from hematologic to solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stemline Therapeutics Recaps Felezonexor (SL-801) Clinical [globenewswire.com]

- 4. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CRM1 Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1), is a key nuclear export protein responsible for the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.[1] In many cancers, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting tumorigenesis.[2] CRM1 degraders are a novel class of therapeutic agents designed to selectively target and induce the degradation of the CRM1 protein, offering a promising strategy for cancer treatment.[1][3]

"CRM1 degrader 1" is a low-toxicity, small molecule degrader derived from the natural product Goniothalamin.[4] It has been shown to induce the degradation of CRM1 and trigger apoptosis in the human gastric cancer cell lines MGC-803 and HGC-27, demonstrating selective anti-proliferative activity against cancer cells.

These application notes provide detailed protocols for the in vitro use of this compound, focusing on the MGC-803 and HGC-27 human gastric cancer cell lines.

Mechanism of Action

CRM1 degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These heterobifunctional molecules simultaneously bind to CRM1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of CRM1, marking it for degradation by the 26S proteasome. The degradation of CRM1 leads to the nuclear accumulation of its cargo proteins, such as p53 and p21, which can then execute their tumor-suppressive functions, including cell cycle arrest and apoptosis.

References

- 1. Targeting of nucleo‑cytoplasmic transport factor exportin 1 in malignancy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A low toxic CRM1 degrader: Synthesis and anti-proliferation on MGC803 and HGC27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CRM1 degrader 1 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the characterization of "CRM1 Degrader 1," a representative small molecule that induces the degradation of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This document outlines the necessary steps for cell culture treatment and subsequent analyses to evaluate the efficacy and mechanism of action of the degrader.

Introduction

Chromosome Region Maintenance 1 (CRM1) is a key nuclear export protein responsible for transporting a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.[1][2] In many cancers, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of critical tumor suppressor proteins, thereby promoting cancer cell proliferation and survival.[1] Small molecule inhibitors that block the function of CRM1 have shown therapeutic potential. A more recent approach involves the development of CRM1 degraders, which not only inhibit CRM1 function but also lead to its removal via the proteasome pathway.[3][4] This dual mechanism of action can offer a more sustained and potent anti-cancer effect.

This protocol uses a hypothetical "this compound" as a stand-in for novel CRM1 degraders like CBS9106 and S109, which have been shown to induce proteasomal degradation of CRM1. The following sections provide detailed methodologies for assessing the cytotoxic effects and the degradation of CRM1 in cancer cell lines.

Quantitative Data Summary

The efficacy of a CRM1 degrader can be quantified by its half-maximal inhibitory concentration (IC50) for cell viability and its half-maximal degradation concentration (DC50) for the target protein. The table below presents representative data for the CRM1 degrader CBS9106 in various cancer cell lines, which can serve as a benchmark for evaluating a new CRM1 degrader.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | 22.3 | |

| RPMI-8226 | Multiple Myeloma | 35.6 | |

| HCT-15 | Colorectal Cancer | Not specified | |

| HT-29 | Colorectal Cancer | Not specified |

Note: DC50 values are compound and cell-line specific and must be determined empirically through a dose-response experiment followed by Western blot analysis.

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of a CRM1 degrader. By promoting the ubiquitination and subsequent proteasomal degradation of CRM1, the degrader prevents the nuclear export of tumor suppressor proteins (TSPs). This leads to the nuclear accumulation of TSPs, allowing them to exert their anti-proliferative and pro-apoptotic functions.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for treating adherent cancer cell lines with this compound.

Materials:

-

Cancer cell lines (e.g., HCT-15, HT-29, MM.1S, RPMI-8226)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For viability assays (96-well plates): Seed cells at a density of 5,000-10,000 cells per well.

-

For Western blot analysis (6-well plates): Seed cells at a density of 2-5 x 10^5 cells per well.

-

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test for initial experiments is 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (WST-8 or MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

WST-8 or MTT reagent

-

Microplate reader

Procedure:

-

Following the treatment period, add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis for CRM1 Degradation

This protocol is used to determine the extent of CRM1 protein degradation following treatment.

Materials:

-

Treated cells in a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CRM1, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the cells with cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the CRM1 signal to the loading control. Determine the dose-dependent reduction in CRM1 protein levels to estimate the DC50.

Immunofluorescence for Nuclear Accumulation of Cargo Proteins

This method visualizes the subcellular localization of CRM1 cargo proteins, such as RanBP1, which should accumulate in the nucleus upon CRM1 inhibition and degradation.

Materials:

-

Cells grown and treated on glass coverslips

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-RanBP1)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation and Permeabilization: After treatment, wash the cells on coverslips with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.

-

Blocking and Staining: Block the cells with blocking solution and then incubate with the primary antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides.

-

Analysis: Acquire images using a fluorescence microscope and observe the localization of the cargo protein. In vehicle-treated cells, the protein should be predominantly cytoplasmic, while in degrader-treated cells, it should accumulate in the nucleus.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel CRM1 degrader in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel-and Not So Novel-Inhibitors of the Multifunctional CRM1 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. CBS9106-induced CRM1 degradation is mediated by cullin ring ligase activity and the neddylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Mass Spectrometry for the Comprehensive Analysis of CRM1 Cargo Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a crucial nuclear export receptor responsible for the translocation of a wide array of proteins and RNAs from the nucleus to the cytoplasm.[1][2] This process is fundamental for the proper regulation of numerous cellular functions, including signal transduction, cell cycle progression, and tumor suppression.[1][3] Dysregulation of CRM1-mediated export is implicated in various diseases, most notably cancer, where the mislocalization of tumor suppressor proteins can lead to uncontrolled cell proliferation.[4] Consequently, CRM1 has emerged as a significant target for therapeutic intervention.

Quantitative mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of CRM1 cargo proteins. These methodologies allow for a global understanding of the "CRM1 exportome" and how it is altered in disease states or in response to therapeutic agents. This document provides detailed application notes and experimental protocols for the quantitative analysis of CRM1 cargo proteins, intended for researchers, scientists, and professionals in drug development.

Application Notes

The primary strategy for identifying CRM1 cargo proteins using mass spectrometry involves the inhibition of CRM1 function, typically with the specific inhibitor Leptomycin B (LMB), followed by quantitative comparison of protein abundance in nuclear and cytoplasmic fractions. Proteins that accumulate in the nucleus or are depleted from the cytoplasm upon LMB treatment are considered potential CRM1 cargo. Several quantitative proteomics techniques can be employed for this purpose, each with its own advantages.

-

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach provides high accuracy and precision by incorporating "heavy" and "light" amino acids into two cell populations, which are then treated with and without a CRM1 inhibitor, respectively. The relative quantification is derived from the ratio of heavy to light peptide signals in the mass spectrometer.

-